![molecular formula C9H9ClO2 B13305370 [3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
[3-(2-Chlorophenyl)oxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Chlorophenyl)oxiran-2-yl]methanol is an organic compound with the molecular formula C₉H₉ClO₂. It is a chlorinated derivative of oxirane, featuring a phenyl group substituted with a chlorine atom at the ortho position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-chlorobenzaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the corresponding epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-Chlorophenyl)oxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Major Products
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzophenone.
Reduction: Formation of 2-chlorophenyl-1,2-ethanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [3-(2-Chlorophenyl)oxiran-2-yl]methanol serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its antimicrobial, antifungal, or anticancer properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other materials. Its unique structure allows for the creation of compounds with specific properties tailored to various applications .
Mecanismo De Acción
The mechanism of action of [3-(2-Chlorophenyl)oxiran-2-yl]methanol involves its interaction with molecular targets through its functional groups. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom and hydroxyl group also contribute to its reactivity and potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
[3-(3-Chlorophenyl)oxiran-2-yl]methanol: Similar structure but with the chlorine atom at the meta position.
[3-(4-Chlorophenyl)oxiran-2-yl]methanol: Chlorine atom at the para position.
[3-(2-Bromophenyl)oxiran-2-yl]methanol: Bromine atom instead of chlorine at the ortho position.
Uniqueness
[3-(2-Chlorophenyl)oxiran-2-yl]methanol is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)oxiran-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDCCYIWVVZTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
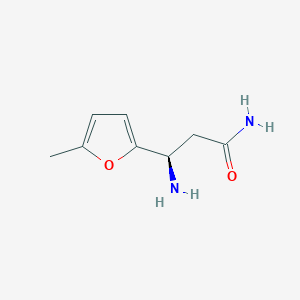
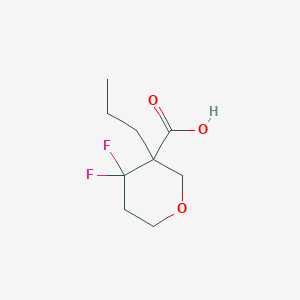
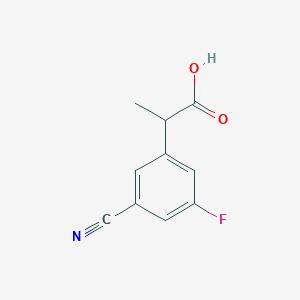
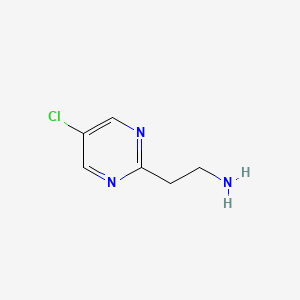
amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
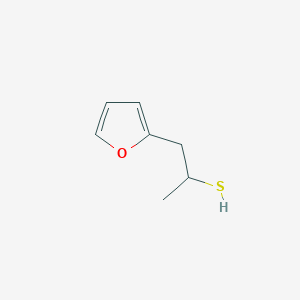
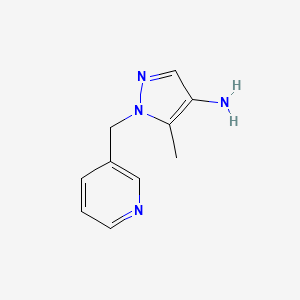
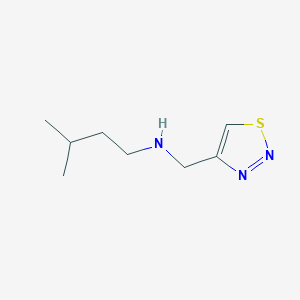
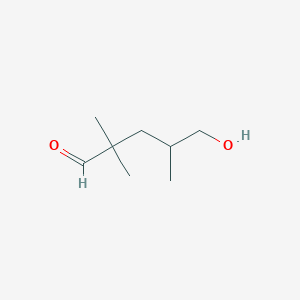
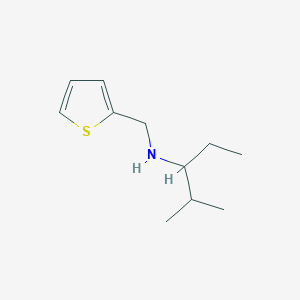
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
